4-Diazo-4'-methoxydiphenylamine Sulfate
Overview
Description
4-Diazo-4’-methoxydiphenylamine Sulfate is a chemical compound with the molecular formula C13H12N3O·HSO4 and a molecular weight of 323.32 g/mol . It is also known by other names such as Azoic Diazo Component 35 and 4-[N-(4-Methoxyphenyl)amino]benzenediazonium Sulfate . This compound appears as a light yellow to brown powder or crystal and is primarily used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diazo-4’-methoxydiphenylamine Sulfate typically involves the diazotization of 4-methoxyaniline. The process begins with the reaction of 4-methoxyaniline with sodium nitrite in the presence of sulfuric acid, leading to the formation of the diazonium salt . The reaction conditions are carefully controlled to maintain the stability of the diazonium compound.
Industrial Production Methods
In industrial settings, the production of 4-Diazo-4’-methoxydiphenylamine Sulfate follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise temperature and pH control to ensure high yield and purity . The final product is then purified through crystallization or other suitable methods to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
4-Diazo-4’-methoxydiphenylamine Sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in azo coupling reactions to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as phenols and amines are used under acidic conditions.
Azo Coupling: Typically involves phenols or aromatic amines in alkaline conditions.
Reduction: Reducing agents like sodium sulfite or stannous chloride are used.
Major Products
Scientific Research Applications
4-Diazo-4’-methoxydiphenylamine Sulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Diazo-4’-methoxydiphenylamine Sulfate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations . These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
4-Diazo-3-methoxydiphenylamine Sulfate: Similar in structure but with a different position of the methoxy group.
4-Diazo-4’-hydroxydiphenylamine Sulfate: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
4-Diazo-4’-methoxydiphenylamine Sulfate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the methoxy group enhances its stability and makes it suitable for specific synthetic applications .
Properties
IUPAC Name |
hydrogen sulfate;4-(4-methoxyanilino)benzenediazonium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N3O.H2O4S/c1-17-13-8-6-11(7-9-13)15-10-2-4-12(16-14)5-3-10;1-5(2,3)4/h2-9,15H,1H3;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVMTJSLLAUFTO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659892 | |
Record name | 4-(4-Methoxyanilino)benzene-1-diazonium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49732-38-9 | |
Record name | 4-(4-Methoxyanilino)benzene-1-diazonium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Methoxyphenylamino)benzenediazonium hydrogensulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.